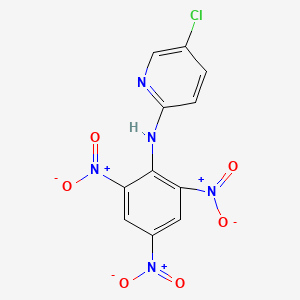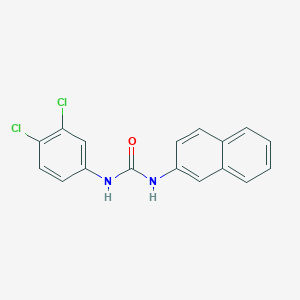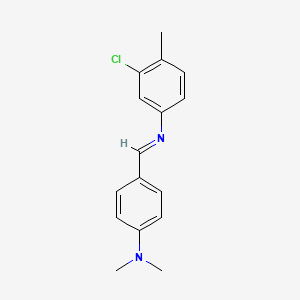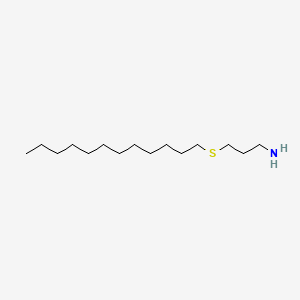
2-(N-Picrylamino)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-Picrylamino)-5-chloropyridine is a chemical compound that belongs to the class of picrylamino derivatives It is characterized by the presence of a picryl group (2,4,6-trinitrophenyl) attached to an amino group, which is further bonded to a chloropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Picrylamino)-5-chloropyridine typically involves the reaction of 2-aminopyridine with picryl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and requires careful temperature control to ensure the desired product is obtained. The reaction mechanism involves the nucleophilic substitution of the chlorine atom in picryl chloride by the amino group of 2-aminopyridine, resulting in the formation of the picrylamino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
2-(N-Picrylamino)-5-chloropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(N-Picrylamino)-5-chloropyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other picrylamino derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(N-Picrylamino)-5-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s picryl group can undergo electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-(N-Picrylamino)-5-bromopyridine: Similar structure but with a bromine atom instead of chlorine.
2-(N-Picrylamino)-5-nitropyridine: Contains a nitro group in place of the chlorine atom.
Uniqueness
2-(N-Picrylamino)-5-chloropyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its bromine and nitro analogs, potentially leading to different chemical and biological properties.
特性
分子式 |
C11H6ClN5O6 |
|---|---|
分子量 |
339.65 g/mol |
IUPAC名 |
5-chloro-N-(2,4,6-trinitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H6ClN5O6/c12-6-1-2-10(13-5-6)14-11-8(16(20)21)3-7(15(18)19)4-9(11)17(22)23/h1-5H,(H,13,14) |
InChIキー |
KRXDZUPUPMUTAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11966672.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11966675.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11966678.png)
